Regioisomeric Control of Lipophilicity: Thiazol-5-ylmethyl vs. Thiazol-4-ylmethyl Aniline Derivatives
The target compound, 2-fluoro-4-methyl-N-(thiazol-5-ylmethyl)aniline, exhibits a computed LogP of 2.62, which is notably higher than its regioisomer, 2-fluoro-N-((4-methylthiazol-5-yl)methyl)aniline, which has a LogP of 2.24 . This 0.38 LogP unit increase, representing a greater than two-fold difference in partition coefficient, demonstrates how the specific thiazole substitution pattern significantly modulates lipophilicity .
ΔLogP +0.38
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.62 |
| Comparator Or Baseline | 2-Fluoro-N-((4-methylthiazol-5-yl)methyl)aniline (CAS 1464955-42-7): LogP = 2.24 |
| Quantified Difference | ΔLogP = +0.38 (target compound is more lipophilic) |
| Conditions | Computed value from vendor technical datasheets (Fluorochem) |
Why This Matters
This quantifiable LogP difference is critical for scientists optimizing a lead series, as it directly impacts membrane permeability, solubility, and metabolic stability, allowing for a rational choice based on desired pharmacokinetic properties.
